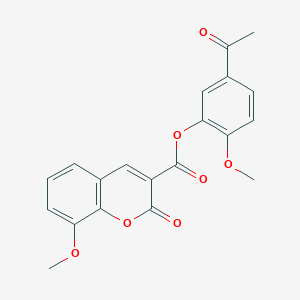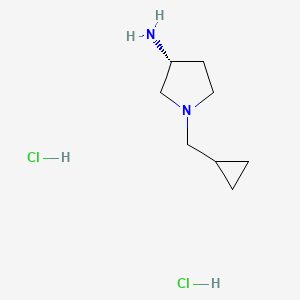
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component condensation reaction has been used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility of pyrazole chemistry in creating complex molecules . Additionally, the synthesis of 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester, a related compound, has been achieved and characterized by X-ray single crystal diffraction and various spectroscopic techniques, indicating the structural diversity that can be obtained from pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be extensively studied using techniques such as X-ray diffraction, NMR, and computational modeling. For example, the crystal structure of 3,5-dimethylpyrazole-1-carbodithioic acid benzyl ester has been determined to belong to the orthorhombic space group, with molecules connected via intermolecular hydrogen bonds . Similarly, the molecular and crystal structures of 1,2,4,5-tetrakis(pyrazol-1'-yl)-3,6-bis(3",5"-dimethylpyrazol-1"-yl) benzene have been explored, revealing the conformational isomerism and weak interactions within the crystal .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes a pyrazole derivative has been studied, showcasing the reactivity of such compounds under photosensitized conditions . Moreover, the Hantzsch reaction modification has been employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, indicating the potential for pyrazole derivatives to participate in complex reaction schemes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized through various analytical techniques. The optical, thermal, mechanical, and dielectric properties of a molecular adduct of 3,5-dimethylpyrazole have been investigated, providing insights into the material properties of these compounds . Additionally, the fluorescence properties and quantum chemical analyses performed using density functional theory (DFT) further contribute to the understanding of the electronic and structural characteristics of pyrazole derivatives .
Aplicaciones Científicas De Investigación
Structural Analysis and Conformational Studies :
- The compound has been utilized in the study of molecular and crystal structures, particularly in understanding conformational isomerism. For instance, research by Foces-Foces et al. (1996) explored the crystal structures of certain pyrazole derivatives, including interactions with acetic acid, to understand their conformational isomerism using X-ray analysis and AM1 semi-empirical calculations (Foces-Foces et al., 1996).
Synthesis and Characterization of Complexes :
- The compound has been used in the synthesis and characterization of various metal complexes. For example, Guerrero et al. (2008) synthesized metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, demonstrating the versatile applications of pyrazole derivatives in inorganic chemistry (Guerrero et al., 2008).
Corrosion Inhibition Studies :
- Pyrazole derivatives have shown potential as corrosion inhibitors. El Arrouji et al. (2020) investigated dimethyl-1H-pyrazole derivatives as corrosion inhibitors for mild steel, providing insights into the protective properties of these compounds (El Arrouji et al., 2020).
Chemical Synthesis and Spectral Evaluation :
- Research on the synthesis of various pyrazole derivatives has been conducted to understand their properties. Pareek et al. (2010) focused on synthesizing and characterizing pyrazole derivatives, contributing to the understanding of their chemical behavior and potential applications (Pareek et al., 2010).
Development of Alternative Synthetic Approaches :
- Researchers like Bijev and Prodanova (2004) have developed alternative synthetic pathways for pyrazole derivatives, highlighting the ongoing efforts to optimize and diversify the synthesis methods for these compounds (Bijev & Prodanova, 2004).
Exploration of Biological Activities :
- While excluding drug use and dosage information as per your request, it's worth noting that research has been conducted into the biological activities of pyrazole derivatives. For instance, Şüküroğlu et al. (2005) explored the analgesic and anti-inflammatory activities of certain pyrazole derivatives (Şüküroğlu et al., 2005).
Propiedades
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-13(8-14(17)18)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNUIJLVUTOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)
![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2507989.png)
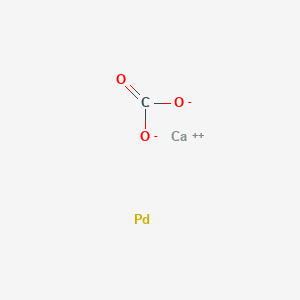
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)
![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)
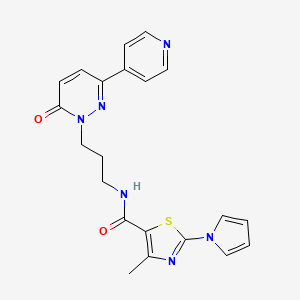
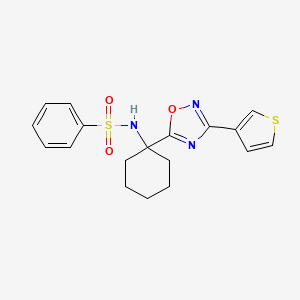
![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)
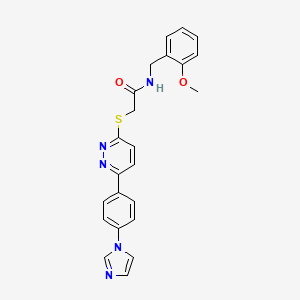
![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)
